2,4-Dichloro-5-isopropoxyanilinium chloride

oxadiazon synthesis process chemistry diazotization efficiency

2,4-Dichloro-5-isopropoxyanilinium chloride is the pre-formed hydrochloride salt of 2,4-dichloro-5-isopropoxyaniline, a critical building block in the manufacture of the protoporphyrinogen oxidase (PPO)-inhibiting herbicide oxadiazon. Unlike the neutral free base—a low-melting solid (mp 40–42 °C) with negligible water solubility—the anilinium salt is supplied as a crystalline solid that readily dissolves in aqueous media, simplifying downstream diazotization and coupling reactions.

Molecular Formula C9H12Cl3NO
Molecular Weight 256.6 g/mol
CAS No. 85554-76-3
Cat. No. B12670096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-isopropoxyanilinium chloride
CAS85554-76-3
Molecular FormulaC9H12Cl3NO
Molecular Weight256.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)[NH3+])Cl)Cl.[Cl-]
InChIInChI=1S/C9H11Cl2NO.ClH/c1-5(2)13-9-4-8(12)6(10)3-7(9)11;/h3-5H,12H2,1-2H3;1H
InChIKeyJKPVETCTFQLDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-isopropoxyanilinium Chloride (CAS 85554-76-3) – Key Intermediate for Oxadiazon Herbicide Synthesis


2,4-Dichloro-5-isopropoxyanilinium chloride is the pre-formed hydrochloride salt of 2,4-dichloro-5-isopropoxyaniline, a critical building block in the manufacture of the protoporphyrinogen oxidase (PPO)-inhibiting herbicide oxadiazon [1]. Unlike the neutral free base—a low-melting solid (mp 40–42 °C) with negligible water solubility—the anilinium salt is supplied as a crystalline solid that readily dissolves in aqueous media, simplifying downstream diazotization and coupling reactions . The compound’s 2,4-dichloro-5-isopropoxy substitution pattern is essential for conferring the target weed-control spectrum, as the isopropoxy group directly participates in forming the oxadiazolone pharmacophore [1][2].

Why 2,4-Dichloro-5-isopropoxyanilinium Chloride Cannot Be Replaced by Generic Aniline Analogs in Oxadiazon Production


Simply substituting the free base 2,4-dichloro-5-isopropoxyaniline or any other dichloroaniline congener (e.g., 2,4-dichloroaniline or the 5-propoxy analog) for the pre-formed anilinium chloride salt introduces measurable losses in process efficiency, product purity, or herbicidal potency. In the established oxadiazon route, the aniline must be converted to its hydrochloride salt before diazotization; using the free base requires a separate, carefully controlled acid-addition step that can generate hot spots and side products [1]. Moreover, the 5-isopropoxy group is not a generic lipophilic appendage—patent data confirm that altering the alkoxy chain length (e.g., replacing isopropoxy with propoxy or methoxy) yields intermediates that fail to produce the desired oxadiazolone structure with the required weed-control profile [1][2]. The quantitative evidence below demonstrates that procurement of the pre-formed anilinium chloride directly addresses these failure points.

Quantified Differentiation of 2,4-Dichloro-5-isopropoxyanilinium Chloride Against Closest Analogs


Pre-Formed Anilinium Salt Increases Phenylhydrazine Step Yield by 3–10% vs. Free Base Requiring In-Situ Acidification

In the two-step conversion of the aniline intermediate to 2,4-dichloro-5-isopropoxyphenylhydrazine—the immediate precursor to oxadiazon—the pre-isolated anilinium chloride delivers a two-step yield of 92.69% with product purity of 98.8%. When the free base is used with in-situ HCl addition under otherwise identical conditions, the yield drops to 89.76%; sub-optimal acid stoichiometry or mixing further depresses the yield to 83.19% in comparative examples [1]. The salt form eliminates variability in the critical protonation event that initiates diazotization.

oxadiazon synthesis process chemistry diazotization efficiency

Pre-Formed Salt Bypasses Hazardous HCl Handling and Eliminates Exothermic Acid-Addition Step

The traditional oxadiazon intermediate route requires treating the free base aniline with hydrochloric acid (molar ratio substrate:acid = 1:1.05–1.10) at controlled temperature to form the diazotizable salt [1]. Procuring the pre-formed anilinium chloride removes this unit operation entirely: no HCl gas cylinder handling, no exotherm management, and no associated Occupational Exposure Limit (OEL) monitoring. The salt also permits direct dissolution in water, whereas the free base (water-insoluble per AKSci data ) must be pre-dissolved in organic solvents, adding a solvent recovery burden.

industrial safety process simplification scale-up robustness

Isopropoxy Substituent is Structurally Mandatory for Oxadiazon Bioactivity; Propoxy and Methoxy Analogs are Inactive

The oxadiazon molecule (5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) incorporates the 5-isopropoxy group as an integral component of the PPO-binding pharmacophore [1]. Patent literature explicitly claims only the 5-isopropoxy-substituted aniline intermediate for oxadiazon synthesis; the corresponding 5-propoxy (CAS 380844-03-1) and 5-methoxy (CAS 98446-49-2) analogs produce oxadiazolone derivatives that lack herbicidal activity at agronomic rates [1]. 2,4-Dichloroaniline (CAS 554-00-7), lacking any 5-alkoxy group, cannot yield an oxadiazolone product and is used in entirely different chemistry (e.g., dye synthesis).

herbicide structure-activity relationship PPO inhibition oxadiazolone pharmacophore

Commercial Availability of 99% Purity Anilinium Chloride Salt vs. 98% Typical Free Base Purity

The anilinium chloride salt is commercially offered at two purity tiers—95% (technical grade) and ≥99% (high-purity grade)—by specialist Chinese agrochemical intermediate suppliers . By contrast, the free base is commonly supplied at 98% purity (e.g., Thermo Scientific Alfa Aesar, AKSci) [1]. The 99% salt grade provides lower organic impurity burden (<1% total impurities), which is critical for avoiding side-product formation during the highly exothermic diazotization step where impurities can catalyze decomposition of the diazonium intermediate.

purity specification procurement quality downstream yield impact

Optimal Application Scenarios for 2,4-Dichloro-5-isopropoxyanilinium Chloride Based on Evidence


Industrial Oxadiazon Manufacturing: Direct Drop-In for Diazotization Without Acid Handling

For agrochemical manufacturers operating oxadiazon synthesis lines, the pre-formed anilinium chloride salt can be charged directly into the diazotization reactor with water and sodium nitrite. This eliminates the in-situ HCl addition step, reducing batch cycle time by 15–30 minutes per batch and removing the risk of over-acidification that depresses phenylhydrazine yield to 83.19% (a 9.5 percentage point loss vs. the optimized salt route) [1]. The water solubility of the salt also permits homogeneous reaction conditions, avoiding the organic co-solvent (toluene) required for the free base, which simplifies solvent recovery and lowers VOC emissions.

High-Purity Intermediate Procurement for GMP-Compliant Agrochemical API Production

When oxadiazon is manufactured under stringent purity requirements (e.g., for export to jurisdictions requiring ≤0.1% unspecified impurity profiles), the ≥99% purity grade of the anilinium chloride salt [1] reduces the downstream purification burden. The 1% lower impurity level compared to standard 98% free base directly decreases the formation of diazonium decomposition by-products, which are known safety hazards and can lead to batch rejection.

Process Development and Scale-Up of Novel PPO-Inhibitor Candidates

Research groups exploring new 1,3,4-oxadiazol-2(3H)-one or 1,2,4-triazine-3,5(2H,4H)-dione herbicides based on the 2,4-dichloro-5-isopropoxyphenyl scaffold should use the anilinium chloride salt as the starting material to ensure synthetic fidelity to the oxadiazon precedent [1]. Using the free base or a different 5-alkoxy aniline would introduce structural uncertainty that confounds structure-activity relationship (SAR) interpretation, as only the isopropoxy substitution pattern has validated herbicidal activity in field trials.

Toll Manufacturing Transfers Requiring Minimal On-Site Hazardous Reagent Inventory

Contract manufacturing organizations (CMOs) that take on oxadiazon intermediate production can reduce their on-site hazardous chemical inventory by ordering the pre-formed salt instead of stocking hydrochloric acid for in-situ salification. This directly lowers the facility's OSHA Process Safety Management (PSM) threshold and simplifies the safety case for permitting, as the free base would still require HCl handling capability on site [1].

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